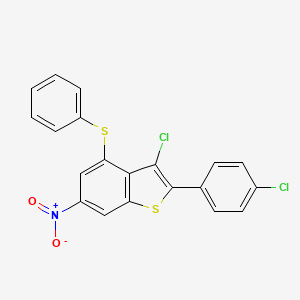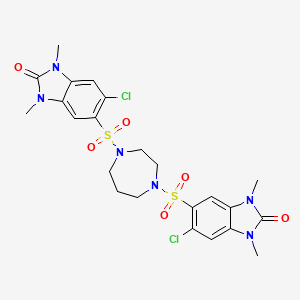![molecular formula C22H20ClNO6S2 B15002210 3-[(4-chlorophenyl)sulfonyl]-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002210.png)
3-[(4-chlorophenyl)sulfonyl]-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzenesulfonyl)-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the thienopyridine core with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonylated product.
Attachment of the Trimethoxyphenyl Group: The final step involves the introduction of the trimethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 3,4,5-trimethoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorobenzenesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyridine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, owing to its ability to modulate specific biological pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trimethoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. This can result in the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzenesulfonyl chloride: A simpler sulfonyl chloride derivative used in organic synthesis.
7-(3,4,5-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: A related compound lacking the chlorobenzenesulfonyl group.
4-Chlorobenzenesulfonyl-2-aminothiophene: Another sulfonylated thiophene derivative with different substitution patterns.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its combination of a thienopyridine core with both chlorobenzenesulfonyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H20ClNO6S2 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C22H20ClNO6S2/c1-28-16-8-12(9-17(29-2)21(16)30-3)15-10-19(25)24-20-18(11-31-22(15)20)32(26,27)14-6-4-13(23)5-7-14/h4-9,11,15H,10H2,1-3H3,(H,24,25) |
InChI Key |
STRKDJSJAGASEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002127.png)
![ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15002132.png)
![N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide](/img/structure/B15002133.png)
![N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15002142.png)
![4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B15002155.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15002162.png)
![4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002171.png)
![1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}-3,5-dimethylpiperidine](/img/structure/B15002177.png)

![3-(4-Chlorophenyl)-5-(furan-2-yl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15002191.png)
![ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002197.png)

![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15002222.png)
![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B15002224.png)
